molecular formula C17H12O6 B1294968 Talosalate CAS No. 66898-60-0

Talosalate

Cat. No.: B1294968
CAS No.: 66898-60-0
M. Wt: 312.27 g/mol
InChI Key: SHCYQUDTKWHARF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Talosalate is synthesized through the reaction of 3-bromophthalide with 2-hydroxybenzoic acid, which is previously salified with triethylamine in refluxing acetone. This reaction produces 1,3-dihydro-3-oxo-1-isobenzofuranyl 2-hydroxybenzoate, which is then acetylated with acetic anhydride using sulfuric acid as a catalyst .

Industrial Production Methods: The industrial production of this compound involves the condensation of an organic salt of 2-acetyloxybenzoic acid with 3-bromophthalide . This method ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Talosalate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various esters and amides.

Properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCYQUDTKWHARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867253
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66898-60-0
Record name Talosalate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALOSALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper "ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution of 3-Hydroxyphthalides: Access to Enantioenriched Phthalidyl Esters"?

A1: This research paper details a novel method for synthesizing enantioenriched phthalidyl esters, a class of compounds to which Talosalate belongs. The method utilizes a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst and focuses on acylative dynamic kinetic resolution. [] This approach offers several advantages, including high yields (up to 97%) and excellent enantiomeric excess (up to 97% ee) at room temperature. [] The ability to synthesize enantiomerically pure this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: What can you tell us about the mechanism of this novel synthesis method for this compound?

A2: The researchers propose an acyl transfer mechanism based on control experiments and density functional theory (DFT) calculations. [] While the specific details of the mechanism are not provided in the abstract, it likely involves the chiral ArPNO catalyst activating the starting materials and facilitating the enantioselective formation of the desired phthalidyl ester, this compound. Further investigation into the mechanistic aspects of this reaction could provide valuable insights for optimizing reaction conditions and designing even more efficient catalysts for the synthesis of this compound and related compounds.

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